(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a benzimidazole ring and a chlorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the condensation of a benzimidazole derivative with a chlorophenylacetonitrile under basic conditions. Common reagents used in this synthesis include bases like potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions might reduce the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with benzimidazole and chlorophenyl groups are often investigated for their potential as therapeutic agents, including antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chlorine substituent on the phenyl ring.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the chlorine atom in (2E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYIJJQBGQTJH-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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